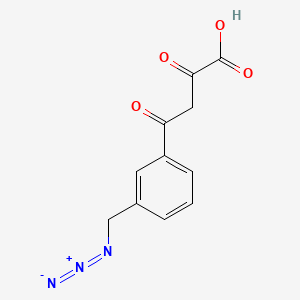

4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid

概要

説明

ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤は、宿主細胞のDNAにウイルスゲノムを統合する役割を担うインテグレーゼ酵素の働きを阻害するように設計された抗レトロウイルス薬の一種です。 この統合は、ヒト免疫不全ウイルス-1の複製サイクルにおいて重要なステップであり、インテグレーゼ阻害剤は、ヒト免疫不全ウイルス-1感染症の治療に不可欠な存在となっています .

準備方法

合成経路および反応条件: ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤の合成には、しばしばピリジン部分の組み込みが含まれます。 一般的な合成経路の1つは、市販のメチルイソニペコテートから始まり、4段階の過程を経て目的の化合物が得られます . 別の方法には、大規模な化合物ライブラリのハイスループットスクリーニングによる潜在的な阻害剤の特定、それに続く構造活性相関に基づく最適化による効力と選択性の強化が含まれます .

工業的製造方法: ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤の工業的製造は、通常、最適化された合成経路を用いた大規模合成が関与します。このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれます。 製造方法は、これらの救命薬の高い需要を満たすために、費用対効果が高く、規模拡大が可能なように設計されています .

化学反応の分析

反応の種類: ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤は、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応は、薬効を高め、潜在的な副作用を軽減するために化学構造を修飾する上で不可欠です .

一般的な試薬と条件: ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤の合成に使用される一般的な試薬には、インテグレーゼ酵素の阻害に不可欠なジケト酸が含まれます。 反応条件には、通常、触媒や特定の温度とpH範囲を使用し、最終製品の収率と純度を最適化します .

生成される主要な生成物: これらの反応から生成される主要な生成物は、ヒト免疫不全ウイルス-1 インテグレーゼ酵素の強力な阻害剤です。 これらの生成物は、ヒト免疫不全ウイルス-1の複製を阻害する有効性と臨床使用における安全性についてさらに試験されます .

科学研究への応用

ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤は、幅広い科学研究への応用範囲を持っています。化学においては、酵素阻害と薬物設計のメカニズムを研究するために使用されます。生物学においては、ヒト免疫不全ウイルス-1の複製サイクルと、ウイルス統合におけるインテグレーゼの役割を理解するのに役立ちます。 医学においては、これらの阻害剤は、抗レトロウイルス療法の重要な構成要素であり、ヒト免疫不全ウイルス-1に感染している人の生活の質と平均寿命を大幅に向上させています . さらに、新規抗ウイルス療法の開発や、薬剤耐性メカニズムの研究にも使用されています .

科学的研究の応用

Human immunodeficiency virus-1 integrase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of enzyme inhibition and drug design. In biology, they help in understanding the replication cycle of the human immunodeficiency virus-1 and the role of integrase in viral integration. In medicine, these inhibitors are crucial components of antiretroviral therapy, significantly improving the quality of life and life expectancy of individuals living with human immunodeficiency virus-1 . Additionally, they are used in the development of new antiviral therapies and in the study of drug resistance mechanisms .

作用機序

ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤は、ウイルスゲノムの宿主細胞DNAへの統合における鎖移動ステップを阻害することでその効果を発揮します。この阻害は、ウイルスが血液中で増殖することを防ぎ、患者のウイルス量を減少させます。 これらの阻害剤の分子標的は、インテグレーゼ酵素の活性部位であり、ここで結合して、酵素が統合プロセスを触媒することを妨げます .

類似化合物との比較

ヒト免疫不全ウイルス-1 インテグレーゼ阻害剤は、逆転写酵素阻害剤やプロテアーゼ阻害剤などの他のクラスの抗レトロウイルス薬と比較されます。 逆転写酵素阻害剤はウイルスRNAからDNAへの転写を阻害し、プロテアーゼ阻害剤はウイルスタンパク質の成熟を阻害する一方、インテグレーゼ阻害剤は特異的に統合ステップを標的にするため、作用機序が異なります . 類似の化合物には、ラルテグラビル、エルビテグラビル、ドルテグラビル、ビクテグラビル、カボテグラビルなどがあり、それぞれに異なる薬物動態と薬力学の特徴があります .

特性

CAS番号 |

544467-07-4 |

|---|---|

分子式 |

C11H9N3O4 |

分子量 |

247.21 g/mol |

IUPAC名 |

(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |

InChIキー |

ZIRLWIWYZCQZJW-UITAMQMPSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-] |

異性体SMILES |

C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |

正規SMILES |

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

118-D-24 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。